molecular formula C15H26O B12678007 Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin CAS No. 94087-07-7

Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin

Cat. No.: B12678007
CAS No.: 94087-07-7
M. Wt: 222.37 g/mol
InChI Key: FBVVORSCLMYLCQ-UHFFFAOYSA-N
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Description

Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin is a complex organic compound with a unique structure that includes a fused ring system.

Preparation Methods

The synthesis of dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin involves multiple steps, starting with the preparation of the cyclobuta[1,2-b]oxepin core. This core is typically synthesized through a series of cyclization reactions under controlled conditions. Industrial production methods may involve the use of catalysts and high-pressure reactors to ensure high yield and purity .

Chemical Reactions Analysis

Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin undergoes various chemical reactions, including:

Scientific Research Applications

Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin has several scientific research applications:

Mechanism of Action

The mechanism of action of dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin can be compared with similar compounds such as:

The uniqueness of this compound lies in its fused ring system and stability, which make it suitable for a wide range of applications.

Properties

CAS No.

94087-07-7

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

1,12,12-trimethyl-9-oxatricyclo[6.5.0.02,7]tridecane

InChI

InChI=1S/C15H26O/c1-14(2)8-9-16-13-11-6-4-5-7-12(11)15(13,3)10-14/h11-13H,4-10H2,1-3H3

InChI Key

FBVVORSCLMYLCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2C3CCCCC3C2(C1)C)C

Origin of Product

United States

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